Cy5-ProTx-I
Description
Significance of Voltage-Gated Ion Channels in Biological Systems
Voltage-gated ion channels are a class of transmembrane proteins that form pores in the cell membrane and are activated by changes in the electrical membrane potential. wikipedia.org These channels are crucial for the function of excitable cells, such as neurons and muscle cells, where they facilitate rapid and coordinated depolarization in response to voltage changes. wikipedia.org By allowing the passage of specific ions like sodium (Na+), potassium (K+), calcium (Ca2+), and chloride (Cl-), they play a central role in propagating electrical signals along the axon and at the synapse. wikipedia.org
The physiological importance of these channels is vast. For instance, voltage-gated Na+ and K+ channels are fundamental to the generation of action potentials, which are the primary signals for nerve impulses and muscle contraction. news-medical.net Voltage-gated Ca2+ channels are pivotal in various signal transduction pathways, triggering events such as neurotransmitter release, muscle contraction, and hormone secretion. news-medical.netcambridge.org The precise regulation of ion flow by these channels is essential for maintaining cellular homeostasis and enabling complex biological processes, from the beating of the heart to the processing of information in the brain. news-medical.netnih.gov
Overview of Natural Toxins as High-Affinity Probes for Ion Channel Research
Venomous animals such as spiders, scorpions, snakes, and cone snails have evolved a vast arsenal of peptide toxins that target ion channels with high potency and specificity. nih.govnih.gov These natural toxins have become invaluable tools for researchers to investigate the structure, function, and physiological roles of ion channels. nih.govjohnshopkins.edu Their ability to bind with high affinity to specific sites on ion channels allows for the detailed pharmacological characterization and classification of different channel subtypes. nih.gov
Toxins can modulate ion channel function through two primary mechanisms: pore-blocking and gating modification. nih.gov Pore-blocking toxins physically occlude the ion conduction pathway, while gating-modifier toxins bind to regions of the channel involved in conformational changes, thereby altering the channel's opening, closing, or inactivation. nih.gov The specificity of these toxins has enabled scientists to isolate and purify ion channel proteins, elucidate their roles in various physiological processes, and understand the structural basis of their function. nih.govpnas.org Fluorescently labeling these toxins creates powerful probes for visualizing and studying ion channels in living cells. biotium.com
Classification of Peptide Toxins: Focus on the Inhibitory Cystine Knot (ICK) Motif
Peptide toxins are often classified based on their structural motifs. One of the most common and stable scaffolds found in toxins from spiders and scorpions is the Inhibitory Cystine Knot (ICK) motif, also known as a "knottin". frontiersin.orgwikipedia.org This structural motif is characterized by three interlocking disulfide bridges, which create a highly stable and compact structure resistant to heat and proteolysis. frontiersin.orgwikipedia.org
The ICK fold consists of a ring formed by two disulfide bonds and the peptide backbone, through which a third disulfide bond passes, creating a "knot". frontiersin.orgpnas.org This rigid structure provides a scaffold for a variety of amino acid sequences, allowing for diverse biological activities while maintaining structural integrity. frontiersin.org Many ICK peptides found in venom target voltage-gated ion channels, acting as potent gating modifiers. wikipedia.orgnih.gov ProTx-I, a toxin isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens), is a prime example of an ICK peptide that modulates the activity of voltage-gated sodium and calcium channels. wikipedia.orgsmartox-biotech.com
Properties
Origin of Product |
United States |
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The Fluorescent Probe: Cy5 Protx I
ProTx-I: A Gating Modifier Toxin from Tarantula Venom
ProTx-I is a 35-amino-acid peptide neurotoxin originally isolated from the venom of the tarantula Thrixopelma pruriens. wikipedia.orgmayflowerbio.com It belongs to the Inhibitory Cystine Knot (ICK) family of peptide toxins. wikipedia.orgsmartox-biotech.com Like other gating-modifier spider toxins, ProTx-I acts by binding to the voltage-sensor domains of ion channels, specifically shifting the voltage dependence of their activation to more positive potentials. wikipedia.orgnih.gov This mechanism effectively inhibits the channel by making it more difficult to open. nih.govnih.gov
ProTx-I has been shown to potently inhibit a range of voltage-gated sodium (NaV) channels, including NaV1.2, NaV1.5, NaV1.7, and the tetrodotoxin (B1210768) (TTX)-resistant NaV1.8. wikipedia.orgsmartox-biotech.com It also modulates T-type calcium (CaV) channels, particularly CaV3.1. mayflowerbio.comsmartox-biotech.com The toxin interacts with the voltage-sensor domains of domain II and domain IV of the sodium channels. wikipedia.orgnih.gov Its ability to bind to multiple channel subtypes is attributed to the presence of positively charged residues on the peptide's surface that interact with conserved anionic residues on the channels' voltage sensors. wikipedia.org
The Cyanine 5 (Cy5) Fluorophore: Properties and Rationale for Use
Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family. It is a bright, far-red fluorescent dye that is commonly used to label proteins and other biological molecules for research purposes. glpbio.comthermofisher.com A key advantage of using Cy5 and other long-wavelength dyes is the low autofluorescence of biological samples in this region of the spectrum, which enhances signal-to-noise ratios in imaging experiments. thermofisher.com
The selection of Cy5 for labeling ProTx-I is based on its favorable spectral properties. It is efficiently excited by common laser lines, such as the 633 nm or 647 nm lasers, and exhibits strong fluorescence emission. thermofisher.comaatbio.com Cy5 is also known for its good photostability, which is crucial for imaging studies that require prolonged exposure to excitation light. glpbio.com The dye can be chemically modified with reactive groups, such as N-hydroxysuccinimide (NHS) esters, which allow for stable covalent attachment to primary amines on peptides like ProTx-I. glpbio.comaatbio.com
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum | ~649-651 nm | aatbio.comfluorofinder.com |
| Emission Maximum | ~667-670 nm | aatbio.comfluorofinder.com |
| Molar Extinction Coefficient | 250,000 cm-1M-1 | aatbio.comfluorofinder.com |
| Quantum Yield | ~0.27 | fluorofinder.com |
| Common Laser Excitation | 633 nm, 647 nm | thermofisher.com |
Synthesis and Characterization of Cy5-ProTx-I
This compound is a fluorescently labeled peptide created by covalently attaching the Cy5 dye to the ProTx-I toxin. mayflowerbio.com The synthesis typically involves solid-phase peptide synthesis (SPPS) to produce the ProTx-I peptide. nih.gov The Cy5 fluorophore, containing a reactive functional group like a carboxylic acid or an NHS ester, is then chemically conjugated to a specific site on the peptide, often at the N-terminus or a lysine residue's side chain. glpbio.comnih.gov This process creates a stable bond between the dye and the toxin. nih.gov
The resulting this compound conjugate retains the pharmacological activity of the unlabeled ProTx-I toxin. smartox-biotech.com It acts as a blocker of various voltage-gated sodium and calcium channels. mayflowerbio.comsmartox-biotech.com For example, it reversibly inhibits the TTX-resistant NaV1.8 channel with an IC50 of 27 nM and also inhibits NaV1.2, NaV1.5, and NaV1.7 with IC50 values in the range of 50 to 100 nM. mayflowerbio.comsmartox-biotech.com Furthermore, it shifts the voltage-dependent activity of T-type CaV3.1 channels. mayflowerbio.com The addition of the Cy5 dye allows for the direct visualization of the toxin's binding to these channels in various experimental systems.
Molecular Engineering and Spectroscopic Properties of Cy5 Protx I
Strategies for Fluorescent Tagging: Rationale for Cy5 Conjugation
The choice of a fluorescent label is critical as it must provide a robust signal without significantly compromising the biological activity of the peptide. The conjugation of the cyanine dye Cy5 to ProTx-I is a deliberate strategy rooted in the favorable photophysical properties of the fluorophore.
Cy5 is a synthetic dye belonging to the cyanine family, known for its high molar extinction coefficient and good fluorescence quantum yield. tocris.combaseclick.eu A primary advantage of Cy5 is its excitation and emission profile in the far-red region of the electromagnetic spectrum, typically with an excitation maximum around 649 nm and an emission maximum around 666 nm. tocris.com This spectral range is particularly advantageous for biological imaging for two main reasons. Firstly, it minimizes background autofluorescence from endogenous biomolecules in cells and tissues, which is more prevalent at shorter wavelengths, thereby enhancing the signal-to-noise ratio. baseclick.euthermofisher.com Secondly, light in the far-red and near-infrared (NIR) regions can penetrate deeper into biological tissues compared to visible light of shorter wavelengths. lifetein.com
Furthermore, Cy5 exhibits good photostability, which is crucial for applications requiring prolonged or intense illumination, such as fluorescence microscopy. baseclick.eu The versatility of Cy5 chemistry allows for its covalent attachment to biomolecules like peptides with relative ease. sb-peptide.com The dye's structure can be modified to include reactive groups that facilitate conjugation to specific functional groups on the peptide, such as primary amines. tocris.com This strategic labeling allows for the creation of a stable probe where the pharmacological activity of ProTx-I is retained, enabling its use as a potent tool for visualizing and studying its target ion channels. nih.gov
Methodological Approaches for Synthesis of Cy5-ProTx-I Analogues
The synthesis of this compound involves the covalent attachment of a Cy5 fluorophore to the ProTx-I peptide. ProTx-I is a 35-amino acid peptide toxin originally isolated from the venom of the tarantula Thrixopelma pruriens. mayflowerbio.com The synthetic production of this compound requires a multi-step process that includes solid-phase peptide synthesis (SPPS) of ProTx-I, followed by fluorophore conjugation and subsequent purification.
Several chemical strategies can be employed for the conjugation of Cy5 to the peptide. A common method involves the use of an amine-reactive derivative of Cy5, such as Cy5 N-hydroxysuccinimide (NHS) ester. tocris.comsb-peptide.com This reaction, known as NHS ester chemistry, targets primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues within the peptide sequence. The reaction is typically carried out in a buffer with a pH between 7.5 and 8.3 to ensure the amine is deprotonated and thus sufficiently nucleophilic to react with the NHS ester. researchgate.net
An alternative approach is to use maleimide chemistry, which targets sulfhydryl groups (thiols) present in cysteine residues. nih.gov This allows for more site-specific labeling if there is a unique, reactive cysteine residue available in the peptide. Another advanced strategy that has been successfully employed for labeling a different cysteine-knot peptide is on-resin conjugation. nih.gov In this method, the fluorophore, functionalized with a carboxylic acid (e.g., Cy5-COOH), is coupled to a free amine on the peptide while it is still attached to the solid-phase resin. nih.gov This can offer advantages in terms of purification and yield.
Following the conjugation reaction, the resulting this compound must be purified to remove unreacted peptide, free Cy5 dye, and any side products. This is typically achieved using chromatographic techniques. Gel permeation chromatography (e.g., Sephadex G-25) is often used to separate the labeled peptide from the smaller, unconjugated dye molecules. researchgate.net For higher purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, which separates molecules based on their hydrophobicity. nih.gov The final purified product is then characterized to confirm its identity and purity, often using mass spectrometry and analytical HPLC.
Comparative Analysis of this compound with Other Fluorescent Probes (e.g., ATTO488-ProTx-I, Cy5-ProTx-II)
The selection of a fluorescent probe for a specific application depends on a comparative evaluation of its properties against other available tools. This compound is often compared with other fluorescently labeled ProTx analogues, such as those conjugated with ATTO dyes or those based on the ProTx-II peptide.
Spectroscopic Properties: The choice between Cy5 and another fluorophore like ATTO 488 is primarily dictated by their spectral characteristics. ATTO 488 is excited by the 488 nm laser line and emits in the green region of the spectrum (around 520-523 nm), whereas Cy5 is excited by red laser lines (633 or 647 nm) and emits in the far-red. baseclick.euatto-tec.comfluorofinder.com The key spectroscopic parameters for these dyes are summarized in the table below.
| Property | Cy5 | ATTO 488 |
| Excitation Max (λex) | ~649 nm tocris.com | ~501 nm fluorofinder.comstressmarq.com |
| Emission Max (λem) | ~666 nm tocris.com | ~523 nm fluorofinder.comstressmarq.com |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ tocris.com | 90,000 M⁻¹cm⁻¹ fluorofinder.comstressmarq.com |
| Fluorescence Quantum Yield (Φ) | 0.2 tocris.com | 0.8 fluorofinder.comstressmarq.com |
| Brightness (ε x Φ) | 50,000 | 72,000 |
Data compiled from multiple sources. tocris.comfluorofinder.comstressmarq.com
When comparing this compound with Cy5-ProTx-II, the primary difference lies in the peptide scaffold. Both ProTx-I and ProTx-II are inhibitors of voltage-gated sodium channels, but they have different selectivity profiles. ProTx-I is known to inhibit Nav1.8 (IC₅₀ = 27 nM) and also affects Nav1.2, Nav1.5, and Nav1.7 (IC₅₀ values between 50 and 100 nM). mayflowerbio.comsmartox-biotech.com In contrast, ProTx-II is particularly potent and selective for Nav1.7 (IC₅₀ ≈ 0.3 nM for the wild type), with lower affinities for Nav1.2, Nav1.5, and Nav1.6. mayflowerbio.comsmartox-biotech.com Therefore, the choice between this compound and Cy5-ProTx-II would depend on the specific sodium channel subtype being investigated.
| Compound | Target(s) | Reported IC₅₀ |
| ProTx-I | Nav1.8, Nav1.2, Nav1.5, Nav1.7 | 27 nM (Nav1.8), 50-100 nM (Nav1.2/1.5/1.7) mayflowerbio.comsmartox-biotech.com |
| ProTx-II | Nav1.7, Nav1.2, Nav1.5, Nav1.6 | ~0.3 nM (Nav1.7), 41 nM (Nav1.2), 79 nM (Nav1.5), 26 nM (Nav1.6) mayflowerbio.comsmartox-biotech.com |
| ATTO488-ProTx-II | Nav1.7 | 2.3 nM researchgate.net |
| Cy5-ProTx-II | Nav1.7 | 14.5 nM researchgate.net |
Pharmacological Specificity and Modulatory Spectrum of Cy5 Protx I on Ion Channels
Interactions with Voltage-Gated Sodium Channels (NaV)
ProTx-I is a well-characterized gating modifier of voltage-gated sodium channels. nih.gov Unlike pore blockers, it does not occlude the ion conduction pathway. Instead, it binds to the channel's voltage-sensing domains (VSDs) and shifts the voltage dependence of activation to more positive potentials, thereby inhibiting channel opening. wikipedia.orgnih.govnih.gov This mechanism is similar to that of other gating modifiers like hanatoxin and VSTX1. nih.gov ProTx-I preferentially binds to the channel in the closed state. nih.gov Structural studies have identified that ProTx-I interacts with the VSD of domain II (VSD-II) and potentially domain IV of NaV channels. wikipedia.orgnih.govresearchgate.net Cryogenic electron microscopy (cryo-EM) of the human NaV1.8-ProTx-I complex revealed that the toxin binds to VSD-II, displacing the S3-S4 linker and hindering the translocation of the S4 helix required for channel activation. nih.govnih.gov
A significant characteristic of ProTx-I is its potent inhibition of tetrodotoxin-resistant (TTX-r) voltage-gated sodium channels, which are critical in pain signaling pathways. smartox-biotech.com ProTx-I and its analogue ProTx-II were among the first potent peptide inhibitors identified for these channels. smartox-biotech.comnih.gov It demonstrates high-affinity, reversible inhibition of the TTX-r subtype NaV1.8, with a reported half-maximal inhibitory concentration (IC₅₀) of 27 nM for the rat isoform. smartox-biotech.comnih.govmayflowerbio.com This activity makes it a valuable tool for studying the function of TTX-r channels in nociception. nih.gov
The modulatory action of ProTx-I extends to various tetrodotoxin-sensitive (TTX-s) neuronal and cardiac NaV channel isoforms. It inhibits NaV1.2, NaV1.5, and NaV1.7 with IC₅₀ values typically ranging between 50 and 100 nM. smartox-biotech.comsmartox-biotech.commayflowerbio.com The toxin has also been shown to potently bind to NaV1.2, NaV1.6, and NaV1.7. wikipedia.org For the cardiac isoform NaV1.5, ProTx-I modifies its function by shifting the voltage dependence of activation to more positive potentials, consistent with its mechanism as a gating modifier. smartox-biotech.comnih.gov
ProTx-I is often described as a promiscuous or non-selective inhibitor of NaV channels, affecting most subtypes with similar potency. wikipedia.orgsmartox-biotech.comnih.gov This broad activity is attributed to the peptide's positively charged surface residues binding to conserved amino acid sequences on the channel's voltage-sensor domains. wikipedia.org However, some studies indicate a slight selectivity for the TTX-r NaV1.8 channel (IC₅₀ = 27 nM) over other human NaV isoforms, for which IC₅₀ values are typically in the 60–130 nM range. nih.gov It has been noted that ProTx-I binds less potently to NaV1.4 and NaV1.5, which possess fewer anionic residues on their VSDs. wikipedia.org
Table 1: Inhibitory Activity of ProTx-I on Voltage-Gated Sodium (NaV) Channels
| Channel Subtype | IC₅₀ (nM) | Channel Type | Reference |
|---|---|---|---|
| NaV1.8 (rat) | 27 | TTX-Resistant | smartox-biotech.comnih.govmayflowerbio.com |
| NaV1.2 | 50 - 100 | TTX-Sensitive | smartox-biotech.commayflowerbio.com |
| NaV1.5 | 50 - 100 | TTX-Sensitive | smartox-biotech.commayflowerbio.com |
| NaV1.7 | 50 - 100 | TTX-Sensitive | smartox-biotech.commayflowerbio.com |
Influence on Voltage-Gated Calcium Channels (CaV)
In addition to its effects on NaV channels, ProTx-I also modulates the activity of certain voltage-gated calcium channels, particularly those of the T-type family. wikipedia.orgsmartox-biotech.com
ProTx-I demonstrates a notable differential inhibitory profile among T-type CaV channel subtypes. It is a potent and selective inhibitor of the CaV3.1 (α1G) channel. wikipedia.orgsmartox-biotech.com The reported IC₅₀ for human CaV3.1 is 50 nM. smartox-biotech.comsmartox-biotech.commayflowerbio.com In contrast, its affinity for the hCaV3.2 subtype is significantly lower, with one study reporting a 160-fold difference in potency. smartox-biotech.combiocrick.com The IC₅₀ for hCaV3.2 has been measured to be in the micromolar range, at 31.8 µM or 94.6 µM. biocrick.comnih.gov The toxin also inhibits hCaV3.3 with an intermediate potency (IC₅₀ of 5.4 µM). nih.gov
The mechanism of action on CaV3.1 was initially reported to be a shift in the voltage dependence of activation to more positive potentials, without an effect on inactivation kinetics. wikipedia.orgsmartox-biotech.comsmartox-biotech.com However, a subsequent study observed potent tonic block of hCaV3.1 by ProTx-I without a significant shift in the activation potential. nih.gov Research using chimeric channels has identified the S3-S4 linker in domain IV of the CaV3.1 channel as a key determinant of its high sensitivity to ProTx-I. wikipedia.orgsmartox-biotech.combiocrick.comnih.gov
Table 2: Inhibitory Activity of ProTx-I on T-Type Voltage-Gated Calcium (CaV) Channels
| Channel Subtype | IC₅₀ | Reference |
|---|---|---|
| hCaV3.1 | 50 nM | smartox-biotech.comsmartox-biotech.commayflowerbio.com |
| hCaV3.1 | 0.64 µM | nih.gov |
| hCaV3.2 | 31.8 µM | biocrick.com |
| hCaV3.2 | 94.6 µM | nih.gov |
Activity on Voltage-Gated Potassium Channels (Kv)
Voltage-gated potassium (Kv) channels are transmembrane proteins that form potassium-selective pores, playing a crucial role in the repolarization phase of action potentials in excitable cells. nih.gov The activity of ProTx-I is not limited to sodium and calcium channels. Studies have shown that synthetic ProTx-I also inhibits Kv channels, specifically the Kv2.1 subtype. researchgate.netsmartox-biotech.com The potency of ProTx-I on Kv2.1 channels is reportedly about ten times lower than its potency on NaV channels. smartox-biotech.com This off-target activity is an important consideration when using ProTx-I as a pharmacological tool to investigate NaV or CaV channel function.
ProTx-I Modulation of K(V)2.1 Channels
ProTx-I has been shown to inhibit the voltage-gated potassium channel K(V)2.1. researchgate.net Studies using synthetic ProTx-I revealed that it inhibits K(V)2.1 channels, although with a lower potency compared to its effects on voltage-gated sodium (Na(V)) channels. smartox-biotech.comsmartox-biotech.com The inhibitory concentration is reported to be in the submicromolar range. researchgate.net This activity on K(V)2.1 channels represents a notable "off-target" effect and is a distinguishing feature when compared to its close relative, ProTx-II, which does not inhibit this potassium channel. smartox-biotech.comsmartox-biotech.com
Antagonistic Effects on TRP Channels (e.g., TRPA1)
ProTx-I functions as a potent antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. smartox-biotech.comresearchgate.net It was identified as a high-affinity antagonist that binds to the S1-S4 gating domains of the TRPA1 channel, a mechanism shared with its inhibition of Na(V) channels. researchgate.net Research has led to the development of novel ProTx-I variants through mutagenesis, creating versions of the peptide that are selectively active against either TRPA1 or the Na(V)1.2 channel. smartox-biotech.com This highlights the potential for engineering toxin-based molecules with refined specificity.
Comparative Pharmacodynamics with Related Toxins (e.g., ProTx-II, Huwentoxin-IV)
The pharmacological actions of ProTx-I are best understood in comparison to other gating-modifier toxins, particularly ProTx-II and Huwentoxin-IV.
ProTx-I vs. ProTx-II: Both ProTx-I and ProTx-II are isolated from the same tarantula venom and share the ICK structural motif. smartox-biotech.comsmartox-biotech.com They are both potent inhibitors of a wide range of voltage-gated sodium channel subtypes, including tetrodotoxin-resistant (TTX-R) isoforms like Na(V)1.8 and TTX-sensitive (TTX-S) channels such as Na(V)1.2, Na(V)1.5, and Na(V)1.7. mayflowerbio.comnih.gov Both toxins act as gating modifiers, shifting the voltage dependence of activation to more positive potentials. nih.govsmartox-biotech.com
However, key differences exist in their pharmacological spectrum. ProTx-I also modulates T-type calcium channels (Ca(V)3.1) and K(V)2.1 potassium channels, whereas ProTx-II lacks the activity on K(V)2.1. researchgate.netsmartox-biotech.comsmartox-biotech.com ProTx-II is particularly noted for its exceptionally high potency and selectivity for the human Na(V)1.7 channel, with a reported IC₅₀ value of 0.3 nM. smartox-biotech.comnih.gov
ProTx-I vs. Huwentoxin-IV (HWTX-IV): Like ProTx-I, Huwentoxin-IV is a spider venom peptide that acts as a gating modifier of Na(V) channels, with a preference for Na(V)1.7. nih.govnih.gov Both toxins are thought to inhibit channel activation by interacting with and trapping the voltage-sensor domain (VSD) of domain II (VSDII) in its resting state. nih.gov Despite this common proposed mechanism, their binding determinants are not identical. nih.gov For instance, studies on hNa(V)1.7 have shown that while the binding sites for ProTx-II (a close analog of ProTx-I) and HWTX-IV on domain II may overlap, domain II is significantly more critical for HWTX-IV's binding affinity. nih.govnih.gov Comparative studies have shown ProTx-II to have a substantially higher affinity for hNa(V)1.7 (IC₅₀ = 0.7 nM) than HWTX-IV (IC₅₀ = 22.7 nM). nih.gov
Interactive Data Tables
Table 1: IC₅₀ Values of ProTx-I on Various Ion Channels IC₅₀ values represent the concentration of toxin required to inhibit 50% of the channel's activity.
| Ion Channel Target | Reported IC₅₀ (nM) | Toxin | Reference |
| Na(V)1.8 | 27 | ProTx-I | smartox-biotech.commayflowerbio.com |
| Na(V)1.2, Na(V)1.5, Na(V)1.7 | 50 - 100 | ProTx-I | smartox-biotech.commayflowerbio.com |
| Ca(V)3.1 | 50 | ProTx-I | smartox-biotech.commayflowerbio.comsmartox-biotech.com |
Table 2: Comparative Pharmacodynamics of Related Toxins on hNa(V)1.7
| Toxin | Mechanism of Action | Reported IC₅₀ (nM) on hNa(V)1.7 | Key Distinctions | Reference |
| ProTx-I | Gating modifier; shifts activation | ~50-100 | Broad spectrum; also inhibits K(V)2.1 and Ca(V)3.1 | mayflowerbio.comresearchgate.net |
| ProTx-II | Gating modifier; shifts activation | 0.3 - 0.7 | Highly potent and selective for Na(V)1.7; no effect on K(V)2.1 | nih.govnih.gov |
| Huwentoxin-IV | Gating modifier; traps VSDII | 22.7 | Binds VSDII; lower affinity on Na(V)1.7 than ProTx-II | nih.govnih.gov |
Mechanistic Investigations into Cy5 Protx I Channel Gating Modulation
Elucidation of Voltage-Dependent Activation Shifts
This modulatory effect has been observed across several channel subtypes:
Voltage-Gated Sodium (NaV) Channels : Studies on NaV1.5 channels demonstrated that ProTx-I shifts the voltage dependence of activation to more positive voltages. smartox-biotech.com This action is characteristic of many ICK family toxins that act as gating modifiers. researchgate.netnih.gov
Voltage-Gated Calcium (CaV) Channels : ProTx-I also modulates T-type calcium channels. In studies involving CaV3.1, the toxin was shown to shift the voltage dependence of activation without affecting the voltage dependence of inactivation. smartox-biotech.comsmartox-biotech.com However, other research reported that ProTx-I could block human CaV3.1 channels without a discernible shift in the half-activation potential, suggesting that the exact modulatory effect may depend on the specific channel isoform and experimental conditions. nih.gov
The shift in voltage-dependent activation is a hallmark of ProTx-I's interaction with its target channels, effectively increasing the threshold for neuronal firing and signal propagation.
Molecular Basis of Gating Modifier Action on Voltage-Sensor Domains
The molecular action of ProTx-I is centered on its interaction with the voltage-sensor domains (VSDs) of ion channels. frontiersin.orgmdpi.com Each VSD is composed of the first four transmembrane segments (S1-S4) of a channel domain. The positively charged S4 segment is the primary voltage-sensing element, moving in response to changes in the membrane's electric field to initiate channel gating. elifesciences.org
ProTx-I and other gating modifier toxins function by "trapping" the VSD in a resting or closed conformation. nih.govfrontiersin.org This interaction physically hinders the outward transmembrane movement of the S4 helix that is necessary for channel activation. nih.govnih.gov By stabilizing the resting state of the voltage sensor, ProTx-I prevents the channel from opening at normal physiological thresholds. nih.govfrontiersin.org
Cryo-electron microscopy (cryo-EM) studies of ProTx-I in complex with the human NaV1.8 channel have provided structural confirmation of this mechanism. The structure revealed that ProTx-I binds to the extracellular side of VSDII. nih.gov This binding induces a conformational change in the S3-S4 linker of VSDII, repositioning it on top of the S4 helix. This is hypothesized to sterically prevent the S4 helix from moving outward, thus inhibiting channel activation and explaining the gating-modifier properties of the toxin. nih.gov Mutagenesis studies had previously implicated both VSDII and VSDIV as the primary binding sites for ProTx-I on NaV channels. nih.govresearchgate.net
Allosteric Modulation of Ion Channel Conformational Dynamics
The action of Cy5-ProTx-I is a classic example of allosteric modulation. nih.gov Instead of binding within the central ion-conducting pore (an orthosteric site), the toxin binds to a distinct, remote location—the VSD—to influence the channel's function. mdpi.comresearchgate.net This allosteric binding event initiates a cascade of conformational changes that ultimately affect the pore domain, which is formed by the S5 and S6 segments.
The key aspects of this allosteric mechanism include:
State-Dependent Binding : ProTx-I preferentially binds to and stabilizes the closed or resting state of the channel. researchgate.netnih.gov
Energetic Disruption : The binding of the toxin to the VSD alters the energetics of the conformational changes required for gating. It increases the energy barrier for the VSD to transition from the resting to the activated state, which in turn is coupled to the opening of the pore. elifesciences.orgvulcanchem.com
Conformational Control : By locking the VSD in its resting state, ProTx-I allosterically prevents the pore from opening in response to membrane depolarization. This modulation of the channel's conformational dynamics leads to the observed inhibition of ion flow. frontiersin.org
This mechanism distinguishes gating modifiers like ProTx-I from pore-blocking toxins such as tetrodotoxin (B1210768) (TTX), which physically occlude the channel pore. frontiersin.org The allosteric nature of ProTx-I provides a more subtle and potentially more selective means of controlling channel activity.
Characterization of Toxin-Channel Binding Interfaces
The interaction between ProTx-I and its target ion channels occurs at a specific molecular interface defined by residues on both the peptide and the channel. This interface involves a combination of hydrophobic and electrostatic interactions. nih.gov
Toxin Side : The binding surface on ProTx-I consists of a patch of specific amino acid residues. A significant portion of this interface is hydrophobic, which is thought to facilitate the toxin's partitioning into the cell membrane to access its binding site on the channel. biorxiv.org
Channel Side : The binding site on the channel is located on the extracellular loops that connect the transmembrane segments of the VSDs, particularly the S1-S2 and S3-S4 loops. biorxiv.orgnih.govnih.gov
Structural and mutagenesis studies have identified key regions involved in this interaction:
NaV Channels : For NaV channels, ProTx-I interacts primarily with the VSDs of domains II and IV. nih.govresearchgate.net Cryo-EM analysis of the hNaV1.8-ProTx-I complex showed direct contact points at VSDII. biorxiv.org Mutagenesis of the S3-S4 linker in a NaV1.2 chimera identified several residues that, when altered, affected ProTx-I inhibition. biorxiv.org
CaV Channels : In T-type calcium channels, domain IV appears to be a major determinant of ProTx-I affinity, with a smaller contribution from domain II. nih.gov Swapping the S3-S4 linker of domain IV between different CaV3 subtypes was shown to transfer sensitivity to the toxin. smartox-biotech.com
TRPA1 Channels : For the TRPA1 channel, the binding site for ProTx-I has been clearly identified as the extracellular loops of the S1-S4 gating domain. rcsb.orgnih.govsmartox-biotech.com
The specificity of ProTx-I for different channels is determined by the precise amino acid composition of these binding interfaces.
Impact of Peptide Mutagenesis on Binding Affinity and Functional Effects (e.g., Alanine (B10760859) Scanning)
Systematic mutagenesis of the ProTx-I peptide, particularly through alanine scanning, has been a powerful tool for mapping its functional surfaces and understanding the contribution of individual amino acid residues to its activity and selectivity. rcsb.orgnih.gov In this technique, individual residues are replaced with alanine to assess their importance in the toxin-channel interaction.
Screening of an alanine-scanning mutant library of ProTx-I against different channels has revealed distinct but overlapping binding surfaces. nih.gov This work has not only defined the pharmacophore for different channels but has also enabled the engineering of new toxin variants with altered selectivity, a process termed "toxineering". nih.govduke.edu
Key findings from mutagenesis studies include:
| Channel Target | ProTx-I Mutation | Effect on Inhibition | Reference |
| NaV1.7 | L6A, W27A, V29A, W30A, D31A | Significant decrease in inhibitory activity | biorxiv.org |
| NaV1.2 | W5A | No significant change in inhibition | nih.gov |
| NaV1.2 | S22A | Significant decrease in inhibition | nih.gov |
| TRPA1 | W5A | Significant decrease in inhibition | nih.gov |
| TRPA1 | S22A | No significant change in inhibition | nih.gov |
These studies highlight how single amino acid changes can dramatically alter the toxin's pharmacological profile. For example, the W5A mutant of ProTx-I loses its activity against NaV1.2 but retains its ability to inhibit TRPA1, while the S22A mutant has the opposite effect, losing activity against TRPA1 while still inhibiting NaV1.2. nih.govsmartox-biotech.com This demonstrates that the binding surfaces for these two distinct channel types are non-identical, allowing for the rational design of more selective molecular probes and potential therapeutic leads.
Advanced Research Methodologies Employing Cy5 Protx I
Electrophysiological Techniques
The electrophysiological characteristics of ion channels can be meticulously studied using Cy5-ProTx-I. The ProTx-I component acts as a gating modifier, primarily inhibiting channel activation, while the Cy5 tag allows for correlation with other fluorescence-based measurements.
Whole-Cell Patch-Clamp Recordings for Current Inhibition Analysis
Whole-cell patch-clamp is a gold-standard electrophysiological technique used to record the ionic currents across the entire membrane of a single cell. nih.govnih.gov When applied in this context, this compound allows researchers to precisely quantify its inhibitory effects on specific ion channels. In this method, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior. nih.gov By controlling the membrane voltage and measuring the resulting currents, the impact of applying this compound to the extracellular solution can be determined.
The primary mechanism of ProTx-I is the inhibition of voltage-gated sodium channels by shifting the voltage dependence of their activation to more positive potentials. smartox-biotech.comnih.gov This means that a stronger depolarization is required to open the channels, effectively reducing the current at a given voltage. This gating modifier action has been observed across multiple sodium channel subtypes. nih.govresearchgate.net The toxin also demonstrates inhibitory activity against certain voltage-gated calcium channels. smartox-biotech.commedchemexpress.com
Research findings have established the inhibitory concentrations (IC₅₀) of the unlabeled ProTx-I peptide for several key ion channels, which are fundamental to understanding the utility of its Cy5-labeled counterpart.
| Ion Channel | Reported IC₅₀ Value | Channel Type |
|---|---|---|
| Nav1.8 | 27 nM | Voltage-Gated Sodium Channel (TTX-resistant) |
| Nav1.2 | 50 - 100 nM | Voltage-Gated Sodium Channel (TTX-sensitive) |
| Nav1.5 | 50 - 100 nM | Voltage-Gated Sodium Channel (TTX-sensitive) |
| Nav1.7 | 50 - 100 nM | Voltage-Gated Sodium Channel (TTX-sensitive) |
| Cav3.1 | 50 nM / 0.2 µM | T-type Voltage-Gated Calcium Channel |
| Cav3.2 | 31.8 µM | T-type Voltage-Gated Calcium Channel |
Data sourced from smartox-biotech.commedchemexpress.comsmartox-biotech.commayflowerbio.comnih.gov.
Experiments using the related compound Cy5-ProTx-II on human Nav1.7 channels have demonstrated the methodology: application of the fluorescent toxin at nanomolar concentrations leads to a time-dependent block of the sodium current, which can be monitored by measuring the peak current amplitude in response to depolarizing voltage steps. smartox-biotech.com
Voltage-Clamp Fluorometry for Gating Current and State-Dependent Binding Studies
Voltage-Clamp Fluorometry (VCF) is a sophisticated technique that provides simultaneous measurement of both the conformational changes of an ion channel and its electrical activity. nih.govelifesciences.orgelifesciences.org It combines the principles of voltage-clamping with fluorescence spectroscopy to link structural rearrangements to specific functional states of the channel. nih.gov
In a typical VCF experiment, this compound is applied to cells expressing the target ion channel. The fluorescence emission from the Cy5 dye is monitored while the cell's membrane potential is controlled. Changes in the fluorescence intensity or spectrum can indicate the binding and unbinding of the probe to the channel. By correlating these fluorescence signals with the simultaneously recorded ionic or gating currents, researchers can infer details about the channel's dynamics.
This methodology is particularly powerful for studying state-dependent binding. For instance, ProTx-II, a closely related peptide, has been shown to bind preferentially to sodium channels in the closed state. nih.gov Using VCF with this compound, one could test this hypothesis directly. A change in fluorescence upon application of the toxin at hyperpolarized potentials (where channels are closed) that is not observed or is altered at depolarized potentials (where channels are open or inactivated) would provide strong evidence for state-dependent interaction. This approach allows for the dissection of the molecular motions of different channel domains, such as the voltage-sensing domains, and how toxin binding influences these movements to modify channel gating. nih.gov
Fluorescence-Based Imaging and Detection
The conjugation of the Cy5 fluorophore to ProTx-I enables a wide array of advanced imaging and detection applications, allowing for the direct visualization and quantification of ion channels in various experimental systems.
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~649-651 nm |
| Emission Maximum (λem) | ~667-670 nm |
| Optimal Laser Lines | 633 nm or 647 nm |
| Region | Far-Red |
| Key Advantage | Low autofluorescence from biological specimens in this spectral region. thermofisher.com |
Data sourced from smartox-biotech.comthermofisher.combaseclick.euaatbio.comfluorofinder.com.
Live Cell Imaging for Spatiotemporal Localization of Ion Channels
Live cell imaging allows researchers to study biological processes in real-time within their native cellular environment. Using this compound, the subcellular distribution and dynamics of its target ion channels can be visualized in living cells. Because the Cy5 dye emits in the far-red part of the spectrum, it minimizes background autofluorescence from the cells, resulting in a high signal-to-noise ratio. thermofisher.com
In this application, cells expressing the ion channel of interest are incubated with this compound. The probe binds to the extracellular domains of the channels, effectively "painting" their locations on the cell surface. Using fluorescence microscopy techniques such as confocal microscopy, researchers can generate high-resolution images that reveal the spatial organization of the channels. This can be used to determine if channels are uniformly distributed across the plasma membrane or if they are clustered in specific microdomains, such as neuronal processes or dendritic spines. nih.gov The use of fluorescent peptide toxins is often advantageous compared to antibodies for labeling native channels in live cells, as the peptides are smaller and recognize the correctly folded conformation of the channel. smartox-biotech.com
Flow Cytometry for Quantitative Assessment of Channel Expression
Flow cytometry is a powerful technique for analyzing and sorting cells in a heterogeneous population. By using this compound as a fluorescent ligand, it is possible to quantify the surface expression of target ion channels on a cell-by-cell basis. aatbio.comsmartox-biotech.com
In this method, a suspension of cells is incubated with this compound. The cells are then passed single-file through the path of a laser that excites the Cy5 dye. The resulting fluorescence emission from each cell is detected and measured. The intensity of the fluorescence is directly proportional to the number of this compound molecules bound to the cell surface, which in turn reflects the density of the target ion channels. This allows for a quantitative assessment of channel expression across thousands of cells in a short period. Furthermore, using a fluorescence-activated cell sorter (FACS), cells can be sorted into different populations based on their fluorescence intensity, enabling the isolation of cells with high or low channel expression for subsequent experiments. aatbio.com
Single-Molecule and Super-Resolution Imaging Applications
Standard fluorescence microscopy is limited by the diffraction of light, which restricts spatial resolution to approximately 250 nm. Super-resolution imaging techniques bypass this limitation, enabling visualization at the nanoscale. The Cy5 dye is a cornerstone of several single-molecule localization microscopy (SMLM) methods, such as STORM (Stochastic Optical Reconstruction Microscopy). nih.govmicroscopyu.com
STORM relies on the ability to photoswitch individual fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.com Cy5, often used in combination with an activator dye like Cy3, is an effective photoswitchable reporter. nih.gov By using this compound, this principle can be applied to image specific ion channels. In a STORM experiment, a low-intensity activation laser stochastically converts a sparse subset of this compound molecules to the "on" state at any given moment. These individual, spatially separated molecules are imaged until they photobleach or switch off. Their precise locations are determined by fitting their emission pattern to a Gaussian function. nih.gov This process is repeated over thousands of frames, activating different subsets of molecules each time. Finally, the positions of all localized molecules are compiled to reconstruct a super-resolution image of the ion channel distribution with a resolution of tens of nanometers. microscopyu.com This allows for the unprecedented visualization of individual channel arrangements and their organization into nanoscale clusters.
Computational Modeling and Molecular Dynamics Simulations
Computational approaches have become indispensable in elucidating the structural and dynamic aspects of toxin-ion channel interactions at an atomic level. These in silico methods complement experimental data, providing insights that are often difficult to obtain through traditional laboratory techniques.
A fundamental step in understanding how this compound modulates ion channel activity is to determine the three-dimensional structure of the toxin-channel complex. While the fluorescent Cy5 tag is generally not included in these structural predictions due to its flexibility, the interaction of the core ProTx-I peptide with the channel is of primary interest.
Recent advancements in structural biology, particularly cryogenic electron microscopy (cryo-EM), have enabled the determination of high-resolution structures of ion channels in complex with toxins. For instance, the structure of the human voltage-gated sodium channel NaV1.8 in complex with ProTx-I has been resolved, providing a detailed view of their interaction. nih.gov This structural data reveals that ProTx-I binds to the voltage-sensing domain II (VSDII) of the channel, physically impeding the movement of the S4 helix, which is crucial for channel activation. nih.gov
Computational protein-protein docking protocols, such as RosettaDock, are also employed to predict the binding pose of ProTx-I on various ion channel subtypes. biorxiv.orgresearchgate.net These methods use the known structures of the toxin and the channel to generate and score a multitude of possible binding orientations, ultimately identifying the most energetically favorable complex. biorxiv.org
Key Findings from Structural Studies of ProTx-I and Ion Channels:
| Technique | Ion Channel Target | Key Binding Site(s) | Reference |
| Cryo-Electron Microscopy | hNaV1.8 | Voltage-Sensing Domain II (VSDII) | nih.gov |
| Mutagenesis & Chimeric Channels | TRPA1 | S1-S4 Gating Domain Extracellular Loops | smartox-biotech.comrcsb.org |
| Mutagenesis & Chimeric Channels | NaV1.7 | Voltage-Sensing Domains II and IV | researchgate.net |
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the this compound-channel complex over time. rsc.orgyoutube.com These simulations can reveal the intricate network of interactions that stabilize the complex and the conformational changes that occur upon toxin binding. scispace.comnih.govnih.gov
MD simulations can be used to:
Identify key amino acid residues involved in the binding interface between ProTx-I and the ion channel. By analyzing the simulation trajectories, researchers can pinpoint specific residues on both the toxin and the channel that form stable contacts, such as hydrogen bonds or hydrophobic interactions. nih.govmdpi.com
Visualize the conformational changes induced by toxin binding. ProTx-I is known to be a "gating modifier," meaning it alters the voltage-dependent opening and closing of the channel. researchgate.netnih.gov MD simulations can illustrate how the binding of the toxin to the voltage sensor can restrict its movement, thereby shifting the voltage dependence of activation to more positive potentials. nih.gov
Understand the role of the cell membrane in the binding process. Like other gating-modifier spider toxins, ProTx-I is thought to initially partition into the lipid bilayer before binding to the ion channel. wikipedia.org MD simulations can model this process, providing insights into how the membrane environment facilitates the toxin's interaction with its target.
These computational studies, when combined with experimental data, provide a comprehensive understanding of the molecular mechanisms underlying the action of this compound.
Radioligand Binding Assays for Affinity and Specificity Determination
Radioligand binding assays are a cornerstone of pharmacology, providing a quantitative measure of the interaction between a ligand (in this case, a radiolabeled version of ProTx-I) and its receptor (the ion channel). creative-bioarray.comgiffordbioscience.comnih.govsygnaturediscovery.comoncodesign-services.com These assays are crucial for determining the binding affinity and specificity of this compound for various ion channel subtypes. While Cy5 itself is a fluorescent label, for binding assays, a radioactive isotope would be incorporated into the ProTx-I peptide.
There are three main types of radioligand binding experiments:
Saturation Assays: These experiments are used to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the density of the receptor in the sample. creative-bioarray.comgiffordbioscience.comrevvity.com
Competition Assays: In these assays, a fixed concentration of the radioligand competes with varying concentrations of an unlabeled compound (the competitor, e.g., unlabeled ProTx-I or other ion channel modulators). The results are used to calculate the inhibitory constant (Ki) of the competitor, which indicates its affinity for the receptor. creative-bioarray.comgiffordbioscience.com
Kinetic Assays: These experiments measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor, providing further insight into the binding mechanism. nih.gov
While a specific radiolabeled this compound for binding assays is not prominently described in the available literature, a related toxin, ProTx-II, has been successfully radiolabeled with iodine-125 (B85253) ((¹²⁵I)-ProTx-II) to characterize its high-affinity binding to the hNaV1.7 channel. smartox-biotech.com This demonstrates the feasibility of using radiolabeled ProTx peptides in binding assays to determine their affinity and specificity for different ion channels.
Illustrative Data from Radioligand Binding Assays for Ion Channel Modulators:
| Assay Type | Parameter Measured | Typical Units | Significance |
| Saturation | Kd (Dissociation Constant) | nM, pM | Measures the affinity of the radioligand for the receptor. |
| Saturation | Bmax (Maximum Binding Sites) | fmol/mg protein, sites/cell | Quantifies the density of the receptor in the sample. |
| Competition | Ki (Inhibitory Constant) | nM, pM | Determines the affinity of an unlabeled competitor for the receptor. |
| Kinetic | kon (Association Rate Constant) | M⁻¹s⁻¹ | Measures the rate at which the radioligand binds to the receptor. |
| Kinetic | koff (Dissociation Rate Constant) | s⁻¹ | Measures the rate at which the radioligand dissociates from the receptor. |
Applications of Cy5 Protx I in Fundamental Ion Channel Biology
Probing the Allosteric Mechanisms of Ion Channel Gating
Cy5-ProTx-I serves as a classic example of a gating modifier toxin, which alters channel function through an allosteric mechanism rather than by physically blocking the ion-conducting pore. nih.govnih.gov The underlying peptide, ProTx-I, binds to the voltage-sensing domains (VSDs) of voltage-gated ion channels. wikipedia.orgresearchgate.net This interaction stabilizes the VSDs in their resting or closed state, meaning a stronger membrane depolarization is required to activate the channel. nih.gov
This mechanism is characterized by a shift in the voltage-dependence of activation toward more positive potentials. nih.govsmartox-biotech.com By applying this compound and performing electrophysiological recordings, researchers can quantify this shift and study the energetics of channel gating. The fluorescent Cy5 tag allows for the simultaneous confirmation of the probe's binding to the cell surface, ensuring that the observed functional effects are a direct result of the toxin's interaction with its target. This combined approach provides a more complete picture of the complex allosteric modulation of ion channel gating.
Dissecting the Physiological Roles of Specific Ion Channel Subtypes
The utility of this compound is enhanced by its differential affinity for various ion channel subtypes. It is a potent inhibitor of several voltage-gated sodium (Nav) channels and also affects certain T-type calcium (Cav) channels. smartox-biotech.commayflowerbio.com This selectivity allows researchers to pharmacologically isolate the contribution of specific channel subtypes to cellular physiology.
For instance, ProTx-I demonstrates a higher potency for the tetrodotoxin (B1210768) (TTX)-resistant channel Nav1.8 compared to other Nav isoforms like Nav1.2, Nav1.5, and Nav1.7. smartox-biotech.commayflowerbio.com Furthermore, it is a valuable tool for distinguishing between T-type calcium channels, as it potently shifts the activation of Cav3.1 channels without affecting the voltage dependence of inactivation. smartox-biotech.comsmartox-biotech.com By applying this compound, scientists can inhibit a targeted subset of channels and observe the resulting changes in cellular excitability, such as action potential firing. The fluorescence from the Cy5 label verifies the presence and general location of these channels on the cells under investigation.
Table 1: Inhibitory Concentrations (IC₅₀) of ProTx-I on Various Ion Channels This table details the concentration of ProTx-I required to inhibit 50% of the current for several voltage-gated ion channel subtypes.
| Ion Channel Subtype | IC₅₀ (nM) | Channel Family |
|---|---|---|
| Nav1.8 | 27 nM | Sodium |
| Nav1.2 | 50 - 100 nM | Sodium |
| Nav1.5 | 50 - 100 nM | Sodium |
| Nav1.7 | 50 - 100 nM | Sodium |
| Cav3.1 | 50 nM | Calcium |
Real-Time Visualization of Ion Channel Distribution and Trafficking
The conjugation of the Cy5 fluorophore to ProTx-I is central to its application as an imaging tool. mayflowerbio.com Fluorescently labeled toxins are increasingly used to overcome the limitations of antibodies for imaging ion channels in live cells, offering high affinity and specificity for extracellular domains. elettrofor.it
Using fluorescence microscopy techniques, such as confocal microscopy, researchers can apply this compound to live cells to directly visualize the location and distribution of its target channels on the plasma membrane. elettrofor.itfrontiersin.org This enables the mapping of channel "hotspots" or clusters in specific subcellular compartments, such as neuronal axons or dendrites. In principle, time-lapse imaging of this compound bound to channels could provide insights into the dynamic processes of channel trafficking, including their insertion, removal, and lateral movement within the cell membrane.
Utility as a Molecular Probe for Neuroscience Research
In neuroscience, where the precise function of excitable cells is paramount, this compound provides a dual-purpose probe to link ion channel location with function. Neuronal excitability is governed by the carefully orchestrated activity of numerous ion channel subtypes, and understanding their specific roles is a fundamental goal. dntb.gov.ua
This compound allows neuroscientists to selectively inhibit channels like Nav1.8—a key player in pain pathways found in sensory neurons—while simultaneously imaging their distribution. smartox-biotech.comnih.gov This allows for direct correlation between the presence of a specific channel subtype on a neuron and its contribution to electrophysiological properties like action potential threshold and firing frequency. This approach is superior to relying on genetic methods or less specific pharmacological agents alone, as it provides both functional data and spatial information in the same experiment. nih.gov
Advancing the Understanding of Voltage-Sensing Mechanisms
Voltage-gated ion channels function through the movement of their VSDs in response to changes in membrane potential. escholarship.org ProTx-I and similar toxins are invaluable for studying this process because they physically interact with the VSDs to alter their movement. nih.govresearchgate.net Cryo-electron microscopy studies have shown that ProTx-I binds to the extracellular loops of the VSDs, specifically hindering the translocation of the S4 helix, which is the primary voltage sensor. nih.gov
The fluorescent Cy5 label on ProTx-I opens the door to more advanced biophysical techniques to study these conformational changes in real-time. nih.govescholarship.org For example, methods like Förster Resonance Energy Transfer (FRET), when combined with other fluorescently labeled components of the channel, could be used to measure the proximity of the bound toxin to different parts of the channel. This would provide dynamic, structural information about how VSD movement is coupled to channel gating and how the binding of a gating modifier like ProTx-I physically arrests this process.
Future Research Directions and Translational Potential of Cy5 Protx I
Development of Next-Generation Cy5-ProTx-I Analogues with Enhanced Properties
A primary avenue of future research lies in the rational design of this compound analogues with improved pharmacological profiles. While the parent peptide, ProTx-I, shows activity across several Nav channel subtypes (Nav1.2, Nav1.5, Nav1.7, and Nav1.8) and Cav3.1, enhancing its selectivity for a single ion channel subtype is a key goal. smartox-biotech.commayflowerbio.comsmartox-biotech.com Research on the related peptide, ProTx-II, has demonstrated that amino acid substitutions can significantly improve subtype selectivity, for instance, for the pain-related channel Nav1.7. nih.govirbm.com This work provides a blueprint for modifying the ProTx-I scaffold to achieve similar enhancements in selectivity and potency.
Furthermore, the addition of the Cy5 fluorescent tag can influence the peptide's inhibitory activity. Studies on the related Cy5-ProTx-II have shown that fluorescent labeling can alter the half-maximal inhibitory concentration (IC₅₀) compared to the unlabeled peptide. researchgate.net Therefore, a critical aspect of developing new analogues will be to systematically evaluate how different fluorophores, linkers, and attachment sites affect the peptide's binding affinity and functional activity. The goal is to create probes that are not only bright and photostable for imaging but also retain or even exceed the potency and selectivity of the original peptide. Optimizing these properties will be crucial for creating analogues that can function effectively in complex biological systems and potentially in vivo. nih.govirbm.com
Table 1: Inhibitory Profile of ProTx-I
| Ion Channel Target | IC₅₀ Value | Reference |
|---|---|---|
| Nav1.8 | 27 nM | smartox-biotech.commayflowerbio.com |
| Nav1.2 | 50-100 nM | smartox-biotech.commayflowerbio.com |
| Nav1.5 | 50-100 nM | smartox-biotech.commayflowerbio.com |
| Nav1.7 | 50-100 nM | smartox-biotech.commayflowerbio.com |
This table presents the half-maximal inhibitory concentration (IC₅₀) of the unlabeled ProTx-I peptide against various ion channel subtypes.
Exploration of Novel Ion Channel Targets and Interaction Modalities
The known promiscuity of ProTx-I, acting on multiple Nav channels and a T-type Cav channel, suggests that it may interact with other, as-yet-unidentified ion channels or receptor proteins. smartox-biotech.comnih.gov Future research should involve screening this compound against a broader panel of ion channels, including different families of potassium (Kv) and calcium channels, to uncover novel targets. Identifying new binding partners would expand its utility as a research tool and could reveal new physiological roles for these channels.
Another important research direction is to dissect the molecular mechanism of its interaction with its targets. ProTx-I and ProTx-II are classified as gating modifiers, meaning they alter the voltage-dependent activation of the channels they bind to. smartox-biotech.comnih.gov Specifically, they shift the voltage dependence of activation to more positive potentials, thereby inhibiting channel function. smartox-biotech.comnih.gov High-resolution structural studies, such as cryo-electron microscopy (cryo-EM), in combination with computational modeling, could elucidate the precise binding site of this compound on the channel protein. Understanding this interaction at an atomic level is essential for explaining its mechanism of action and for designing new peptides that can modulate channel gating in different ways. This knowledge could lead to the development of analogues that are not just inhibitors but also activators or allosteric modulators, providing a more nuanced toolkit for studying ion channel function.
Integration with Emerging Optical Imaging Technologies
The conjugation of ProTx-I to the Cy5 fluorophore enables its use in a variety of advanced imaging applications. Molecular imaging is a rapidly advancing field that allows for the real-time visualization of molecular processes within living cells and organisms. nih.gov this compound is well-suited for techniques like fluorescence microscopy and flow cytometry to visualize the localization and density of its target ion channels on the cell surface.
Future applications could integrate this compound with super-resolution microscopy techniques (e.g., STED, PALM, or STORM) to map the distribution of individual ion channels with nanoscale precision. This would allow researchers to study the organization of channels in specific subcellular compartments, such as neuronal axons or cardiac T-tubules, and how this organization changes in disease states. Furthermore, combining this compound with other fluorescent probes could enable multi-color imaging experiments to study the co-localization and interaction of different ion channels or of channels with other regulatory proteins. The development of analogues with fluorophores in different parts of the spectrum would further enhance the potential for such multiplexed imaging studies.
Contribution to the Rational Design of Ion Channel-Targeting Peptides
Peptide toxins from venomous creatures, like ProTx-I, are valuable scaffolds for the rational design of new therapeutic agents. biorxiv.org Their stable, compact structure, characterized by an inhibitor cystine knot (ICK) motif, makes them robust starting points for drug development. smartox-biotech.com The extensive research on ProTx-I and its analogues provides a wealth of structure-activity relationship (SAR) data that is invaluable for computational peptide design.
Future efforts will increasingly rely on computational tools and structural modeling to design novel peptides based on the ProTx-I scaffold. biorxiv.orgnih.gov By using the known structure of ProTx-I and models of its interaction with ion channels, researchers can predict which amino acid modifications will enhance selectivity and potency. nih.gov For example, computational design has been successfully used to create ProTx-II-based peptides with over 1000-fold selectivity for Nav1.7 over other Nav subtypes. nih.gov This approach accelerates the discovery process and reduces the need for extensive empirical screening. The insights gained from studying this compound and its derivatives will continue to fuel these design efforts, contributing to the development of a new generation of highly selective and potent peptide-based drugs for conditions involving ion channel dysfunction, such as chronic pain and epilepsy. nih.gov
Table 2: Compound Names
| Compound Name | Full Name / Description |
|---|---|
| This compound | Cyanine5-Protoxin-I |
| ProTx-I | Protoxin-I |
| ProTx-II | Protoxin-II |
| Cy5-ProTx-II | Cyanine5-Protoxin-II |
| Nav | Voltage-gated sodium channel |
| Cav | Voltage-gated calcium channel |
Q & A
Q. What are the key structural and functional characteristics of Cy5-ProTx-I that influence its interaction with voltage-gated sodium channels (NaV channels)?
this compound is a fluorescently labeled derivative of ProTx-I, a peptide toxin from the Peruvian green velvet tarantula. Its functional core includes disulfide-bond-stabilized β-hairpin motifs critical for NaV channel inhibition. The Cy5 fluorophore enables real-time tracking of toxin binding and localization. Key considerations for experimental design:
- Validate toxin activity post-conjugation using patch-clamp electrophysiology to confirm NaV channel inhibition .
- Use circular dichroism (CD) spectroscopy to verify structural integrity of the conjugated toxin .
Q. What experimental controls are critical when assessing this compound binding specificity in neuronal tissue imaging?
Methodological recommendations:
- Include negative controls: (a) Tissue pre-treated with excess unlabeled ProTx-I to block this compound binding; (b) Use of NaV channel knockout models.
- Positive controls: Co-staining with established NaV markers (e.g., TTX for NaV1.7).
- Quantify non-specific binding via fluorescence intensity comparisons across control groups .
Advanced Research Questions
Q. How can researchers optimize the conjugation efficiency of Cy5 to ProTx-I without compromising toxin activity?
Conjugation efficiency depends on reaction stoichiometry, pH, and labeling sites. Best practices:
- Use site-specific labeling (e.g., cysteine-maleimide chemistry) to avoid functional domain disruption.
- Monitor labeling efficiency via mass spectrometry and HPLC, ensuring >90% purity .
- Activity retention thresholds: Maintain ≥80% NaV channel inhibition efficacy post-conjugation (validate via IC50 comparisons) .
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Molar Ratio (Cy5:ProTx-I) | 1:1 to 2:1 | UV-Vis spectroscopy |
| Reaction pH | 7.0–7.4 | CD spectroscopy |
| Incubation Time | 2–4 hours (4°C) | Electrophysiology assays |
Q. How should conflicting data on this compound’s binding kinetics under varying pH conditions be analyzed and reconciled?
Discrepancies may arise from differences in tissue preparation or assay pH. Strategies:
- Apply the PICO framework to isolate variables:
- P opulation: NaV1.7-expressing HEK cells vs. dorsal root ganglia.
- I ntervention: pH 6.0 vs. 7.4.
- C omparison: Binding affinity (Kd) at each condition.
- O utcome: Resolve pH-dependent binding variability .
- Use surface plasmon resonance (SPR) to quantify kinetic parameters (kon/koff) under standardized buffer conditions .
Q. What methodologies are recommended for quantifying this compound’s fluorescence stability in longitudinal in vivo imaging studies?
Fluorescence decay can result from photobleaching or metabolic clearance. Solutions:
- Preclinical calibration: Establish a baseline decay rate in sham-treated animals.
- Algorithmic correction: Apply time-lapse normalization using reference fluorophores (e.g., Cy7 internal controls) .
- Statistical modeling: Use mixed-effects models to distinguish biological clearance from technical artifacts .
Data Contradiction & Validation
Q. How can researchers address variability in reported IC50 values for this compound across electrophysiology studies?
Variability often stems from differences in voltage protocols or cell models. Mitigation steps:
- Adhere to FINER criteria for experimental rigor:
- F easible: Standardize voltage-clamp parameters (e.g., holding potential = -90 mV).
- N ovel: Compare results across ≥3 independent labs.
- R elevant: Contextualize findings within subtype-specific NaV pharmacology .
- Publish raw traces and analysis scripts to enhance reproducibility .
Methodological Integration
Q. What strategies are effective for integrating this compound imaging data with transcriptomic or proteomic datasets in neuronal studies?
- Use multimodal registration tools (e.g., AMIRA, FIJI) to align fluorescence images with RNA-seq/LC-MS spatial maps.
- Apply machine learning (e.g., UMAP clustering) to identify co-expression patterns between NaV channels and this compound binding hotspots .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance and reproducibility in this compound studies involving animal models?
- Follow ARRIVE 2.0 guidelines for preclinical reporting, including:
- Detailed anesthesia/euthanasia protocols.
- Sample size justifications via power analysis.
- Deposit conjugate synthesis protocols in public repositories (e.g., Protocols.io ) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
